BenchChemオンラインストアへようこそ!

cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide

Hydrogen-bonding Drug-likeness Solubility

cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide (CAS 2411365-69-8), also systematically named (1R,5R)-5-hydroxycyclohex-3-ene-1-carbohydrazide, is a chiral cyclic hydrazide with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol. It possesses a cis-configured cyclohexene scaffold bearing a hydroxyl substituent at the 5-position and a reactive hydrazide (–CONHNH₂) group at the 1-position.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B14094501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1C=CC(CC1C(=O)NN)O
InChIInChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)/t5-,6+/m0/s1
InChIKeyIYBTYOXGPYOKCQ-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5-Hydroxy-cyclohex-3-enecarboxylic Acid Hydrazide: Structural & Physicochemical Baseline for Procurement Evaluation


cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide (CAS 2411365-69-8), also systematically named (1R,5R)-5-hydroxycyclohex-3-ene-1-carbohydrazide, is a chiral cyclic hydrazide with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It possesses a cis-configured cyclohexene scaffold bearing a hydroxyl substituent at the 5-position and a reactive hydrazide (–CONHNH₂) group at the 1-position. This combination of stereochemistry, unsaturation, and dual hydrogen-bonding functional groups distinguishes it from simpler cyclohexene hydrazides. The compound is commercially available at purities ranging from 95% to 98% from multiple research chemical suppliers and is intended exclusively for laboratory research and development use .

Why Generic Cyclohexene Hydrazides Cannot Substitute for cis-5-Hydroxy-cyclohex-3-enecarboxylic Acid Hydrazide


Substituting cis-5-hydroxy-cyclohex-3-enecarboxylic acid hydrazide with a non-hydroxylated or stereochemically undefined cyclohexene hydrazide introduces consequential differences across three axes: hydrogen-bonding capacity, electronic character, and chiral information. The hydroxyl group at C5 contributes an additional hydrogen-bond donor (HBD count = 3 vs. 2 for the des-hydroxy analog cyclohex-3-ene-1-carbohydrazide ), increasing topological polar surface area to 75.4 Ų and lowering the predicted logP (XLogP3 = -0.8) [1]. These changes directly affect solubility, membrane permeability, and protein-binding interactions. The defined (1R,5R) cis-stereochemistry—absent in racemic or non-stereodefined alternatives—is critical for applications requiring enantioselective synthesis or chiral recognition. Furthermore, the hydroxyl group serves as a latent handle for further derivatization (oxidation, esterification, etherification) that saturated or non-hydroxylated analogs simply do not offer .

cis-5-Hydroxy-cyclohex-3-enecarboxylic Acid Hydrazide: Quantitative Differentiation Evidence Against In-Class Comparators


Hydrogen-Bond Donor Capacity: Target Compound vs. Des-Hydroxy Analog

The target compound possesses three hydrogen-bond donor (HBD) sites (hydrazide –NH₂, hydrazide –NH–, and C5 –OH) compared to only two HBD sites in cyclohex-3-ene-1-carbohydrazide (CAS 613656-69-2), which lacks the hydroxyl substituent [1]. This difference directly impacts compliance with Lipinski's Rule of Five for orally active drugs, where HBD count ≤ 5 is a key parameter. The hydroxyl group also increases topological polar surface area (TPSA) from a predicted ~55 Ų for the des-hydroxy analog to 75.4 Ų for the target compound, enhancing aqueous solubility potential [1].

Hydrogen-bonding Drug-likeness Solubility

Stereochemical Definition Enables Enantioselective Synthetic Applications

The target compound is defined as (1R,5R)-rel-5-hydroxycyclohex-3-ene-1-carbohydrazide, possessing cis-stereochemistry at the 1- and 5-positions . This contrasts with cyclohex-3-ene-1-carbohydrazide (CAS 613656-69-2) and cyclohexanecarbohydrazide (CAS 38941-47-8), which lack stereochemical definition at these positions. The enantiopure or enantioenriched form enables diastereoselective transformations and chiral induction—a capability absent in non-stereodefined alternatives. In reactions of cyclic lactim methylesters with hydrazides of cyclohexenedicarboxylic acids, the stereochemistry of the hydrazide component influenced the diastereomeric ratio of the cyclization products, yielding ratios of 2:1 or 1.2:1 depending on the substrate [1].

Chiral synthesis Stereochemistry Asymmetric catalysis

Dual Derivatization Handles: Hydroxyl + Hydrazide vs. Hydrazide-Only Analogs

The target compound offers two chemically distinct reactive sites: the hydrazide group (participating in condensation with aldehydes/ketones to form hydrazones, and cyclization to form heterocycles) and the secondary hydroxyl group (available for oxidation to a ketone, esterification, etherification, or participation in Mitsunobu reactions) . In comparison, cyclohex-3-ene-1-carbohydrazide (CAS 613656-69-2) and cyclohexanecarbohydrazide (CAS 38941-47-8) possess only the hydrazide functional group . This dual functionality enables sequential orthogonal derivatization strategies that single-handle analogs cannot achieve without additional synthetic steps to introduce the second functional group.

Synthetic versatility Building block Derivatization

Metal Chelation Potential: Hydrazide Moiety in a Cyclohexene Scaffold

Hydrazide-functionalized cyclohexene derivatives have demonstrated the ability to form stable metal complexes with biological relevance. A structurally related 6-acetyl-cyclohex-3-enecarboxylic acid hydrazide derivative formed a dinuclear Cu(II) complex that exhibited cytotoxic activity against CX-1 colon carcinoma cells comparable to cisplatin [1]. The hydrazide moiety in the target compound, combined with the hydroxyl group, provides a potential bidentate or tridentate coordination environment for metal ions. This property is not present in cyclohexenecarboxylic acid (the acid precursor, CAS 1932168-86-9) which lacks the hydrazide nitrogen donors .

Metal complexation Coordination chemistry Biological probes

Compliance with Drug-Likeness Filters: Predicted Property Profile Comparison

The target compound's computed physicochemical profile places it within lead-like chemical space according to commonly used drug-likeness filters. With MW = 156.18 g/mol, XLogP3 = -0.8, HBD = 3, HBA = 3, and TPSA = 75.4 Ų [1], it satisfies all four Lipinski Rule of Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10). By contrast, many common hydrazide-derived drug candidates (e.g., isoniazid, MW = 137.14; various acyl hydrazones) often present higher logP values or reduced aqueous solubility. The low XLogP3 (-0.8) of the target compound predicts favorable aqueous solubility and reduced non-specific protein binding compared to more lipophilic cyclohexene hydrazides such as cyclohex-3-ene-1-carbohydrazide (estimated XLogP3 ≈ 0.1) and cyclohexanecarbohydrazide (estimated XLogP3 ≈ 0.5) [2].

Drug-likeness ADME prediction Lead selection

Optimal Procurement & Application Scenarios for cis-5-Hydroxy-cyclohex-3-enecarboxylic Acid Hydrazide


Chiral Building Block for Asymmetric Heterocycle Synthesis

The defined (1R,5R) cis-stereochemistry makes this compound uniquely suited as a chiral pool starting material for diastereoselective synthesis of nitrogen-containing heterocycles. As demonstrated in the cyclization reactions of related cyclohexenedicarboxylic acid hydrazides, the stereochemistry of the hydrazide component can control diastereomeric ratios in the products (e.g., 2:1 diastereomeric ratios observed) [1]. Researchers requiring enantiopure or enantioenriched intermediates should procure this stereodefined compound rather than racemic or non-stereodefined cyclohexene hydrazide alternatives.

Lead Scaffold for Metalloenzyme Inhibitor Design

The hydrazide moiety, in combination with the hydroxyl group, creates a chelating pharmacophore suitable for designing inhibitors of zinc-dependent metalloenzymes (e.g., HDACs, matrix metalloproteinases) or for constructing metal-based anticancer agents. The precedent of related cyclohexene amidrazone derivatives forming cytotoxic Cu(II) complexes with activity comparable to cisplatin [2] supports the use of this compound as a starting scaffold for metallodrug discovery programs. The additional hydroxyl donor atom provides a potential chelation advantage over non-hydroxylated hydrazide analogs.

Hydrophilic Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 156.18 g/mol, high predicted aqueous solubility (XLogP3 = -0.8), and three hydrogen-bond donors [3], this compound satisfies the physicochemical criteria for an attractive fragment hit or fragment library member. Its low lipophilicity and dual hydrogen-bonding capacity make it particularly suitable for targeting polar binding sites in proteins, where more lipophilic cyclohexene hydrazide fragments (e.g., cyclohexanecarbohydrazide with XLogP3 ≈ 0.5) may suffer from poor solubility or non-specific binding. Procurement for fragment screening collections should prioritize this hydroxylated analog over non-hydroxylated alternatives.

Orthogonal Derivatization for Diversity-Oriented Synthesis

The simultaneous presence of a hydrazide group (reactive toward aldehydes, ketones, and carboxylic acids) and a secondary hydroxyl group (reactive toward acylating agents, oxidizing agents, and sulfonyl chlorides) enables sequential, orthogonal derivatization strategies . This dual-handle architecture allows the construction of diverse compound libraries from a single building block, reducing the number of starting materials that must be procured and validated. Teams conducting diversity-oriented synthesis or parallel medicinal chemistry should prefer this compound over single-handle hydrazides for maximizing chemical space coverage per synthetic operation.

Quote Request

Request a Quote for cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.